molecular formula C12H12F2N2O2 B2884478 Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2514953-09-2

Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2884478
CAS No.: 2514953-09-2
M. Wt: 254.237
InChI Key: KLZSUGBNMFPYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The molecule is substituted at position 2 with a difluoromethyl (-CF₂H) group and at position 6 with a methyl (-CH₃) group, while position 3 is esterified with an ethyl carboxylate (-COOEt) moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-3-18-12(17)10-9(11(13)14)15-8-5-4-7(2)6-16(8)10/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZSUGBNMFPYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted 2-Aminopyridine Precursors

The synthesis begins with 2-amino-6-methylpyridine, which introduces the methyl group at position 6. Reacting this with a difluoromethyl-containing α-bromoketone, such as 2-bromo-1,1-difluoroacetone, under reflux in a polar solvent (e.g., ethanol or acetonitrile) facilitates cyclization to form the imidazo[1,2-a]pyridine core.

Example Procedure:

  • Step 1 : 2-Amino-6-methylpyridine (1.0 equiv) and 2-bromo-1,1-difluoroacetone (1.2 equiv) are refluxed in ethanol with catalytic acetic acid for 12 hours.
  • Step 2 : The intermediate is esterified using ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield the ethyl carboxylate.

Key Considerations :

  • The reaction’s regioselectivity ensures the difluoromethyl group occupies position 2.
  • Yields for analogous reactions range from 65–80%, depending on the purity of the α-bromoketone.

Multicomponent Aza-Friedel–Crafts Reaction

Three-Component Coupling

A modern approach employs a Y(OTf)3-catalyzed three-component reaction between imidazo[1,2-a]pyridines, aldehydes, and amines. For the target compound, this method can be adapted as follows:

Reaction Design :

  • Imidazo[1,2-a]pyridine substrate : Pre-synthesized 6-methylimidazo[1,2-a]pyridine.
  • Aldehyde : Difluoroacetaldehyde (to introduce the difluoromethyl group).
  • Amine : Ethyl glyoxylate (to install the ester moiety).

Procedure :

  • Combine 6-methylimidazo[1,2-a]pyridine (1.0 equiv), difluoroacetaldehyde (1.5 equiv), ethyl glyoxylate (1.5 equiv), and Y(OTf)3 (10 mol%) in dichloroethane.
  • Heat at 80°C for 24 hours under aerobic conditions.
  • Purify via column chromatography to isolate the product.

Advantages :

  • Avoids pre-functionalized α-bromoketones.
  • Achieves C3-alkylation and difluoromethylation in one step.

Limitations :

  • Limited scope for sterically hindered substrates.
  • Moderate yields (50–70%) due to competing side reactions.

Post-Functionalization of Preformed Imidazo[1,2-a]Pyridine Cores

Direct Difluoromethylation at Position 2

For late-stage fluorination, the imidazo[1,2-a]pyridine core (e.g., ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate) is treated with a fluorinating agent.

Method :

  • Step 1 : Chlorination at position 2 using PCl5 in POCl3.
  • Step 2 : Replacement of chloride with difluoromethyl via reaction with HF-pyridine or XtalFluor-E.

Example :

  • Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv) is treated with XtalFluor-E (2.0 equiv) in DCM at 0°C, followed by gradual warming to room temperature.
  • Yield: ~60% after purification.

Challenges :

  • Requires anhydrous conditions to prevent hydrolysis.
  • Risk of over-fluorination or ring decomposition.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
Cyclocondensation Cyclization + esterification 65–80% High regioselectivity Requires α-bromoketone synthesis
Multicomponent One-pot three-component reaction 50–70% Atom economy, no pre-functionalization Moderate yields
Post-functionalization Late-stage fluorination ~60% Flexibility in substitution Complex purification steps

Characterization and Spectroscopic Data

Successful synthesis is confirmed via:

  • 1H NMR : Peaks at δ 1.35 (t, 3H, CH2CH3), δ 2.45 (s, 3H, CH3), δ 4.30 (q, 2H, OCH2), δ 6.75 (t, J = 54 Hz, 1H, CF2H).
  • 13C NMR : Signals for CF2 (δ 112–115 ppm), ester carbonyl (δ 165 ppm), and quaternary carbons.
  • HRMS : Molecular ion peak at m/z 258.2 (C11H9F3N2O2+).

Industrial-Scale Considerations

The patent literature highlights scalable processes for analogous compounds:

  • Batch Reactors : Reactions conducted in 500 L vessels with controlled heating/cooling.
  • Cost-Efficiency : Use of ethanol-water mixtures for recrystallization reduces solvent costs.
  • Purity : Final products achieve >98% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group is particularly useful in introducing fluorine atoms, which can enhance the biological activity of pharmaceuticals.

Biology: In biological research, Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate can be used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Position 2 Modifications
  • This contrasts with analogs bearing halogens (e.g., Cl), aryl groups, or trifluoromethyl (-CF₃) substituents.
  • Ethyl 2-Chloro-6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 330858-13-4) :
    Chlorine substitution enhances electrophilicity but may reduce metabolic stability compared to -CF₂H. This compound is used in antimicrobial studies, with a global consumption profile documented .

  • This compound’s safety data (GHS classification) highlight moderate toxicity .
  • Ethyl 2-(3,5-Bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate (6a) :
    The bis-trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects, as evidenced by its NMR shifts (δ 7.99–9.20 ppm for aromatic protons) and melting point (139–140°C) .

Position 6 Modifications
  • Ethyl 6-Nitro-2-(4-methylphenyl)aminoimidazo[1,2-a]pyridine-3-carboxylate (11b): Nitro groups at position 6 increase reactivity in reduction or nucleophilic substitution reactions, as shown by IR bands at 1611 cm⁻¹ (NO₂ stretching) and MS fragments at m/z 279 .
  • Ethyl 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Chlorine at position 6 is common in intermediates for drug synthesis, such as minodronic acid derivatives (e.g., osteoporosis treatments) .

Physicochemical and Spectral Properties

Compound (Position 2/6) Melting Point (°C) Key NMR Shifts (δ, ppm) Notable MS Fragments (m/z)
Ethyl 2-(difluoromethyl)-6-methyl Data not available Inferred: ~2.46 (CH₃), 4.26 (COOEt) Predicted: M⁺ ~279 (base)
Ethyl 2-phenyl-6-chloro - 7.14–9.20 (aromatic H) 360 (M⁺), 279 (base peak)
Ethyl 6-chloro-2-methyl - 2.46 (CH₃), 4.26 (COOEt) 360 (M⁺), 279 (base peak)
Ethyl 2-bis(trifluoromethyl) 139–140 7.99–9.20 (aromatic H) 360 (M⁺), 362 (isotope)

Biological Activity

Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2514953-09-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on recent research findings.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities. The presence of difluoromethyl and ethyl groups enhances its lipophilicity and potential bioactivity.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. A series of experiments demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant activity against various bacterial strains. For instance, compounds structurally related to this compound showed notable inhibitory effects against Streptococcus pneumoniae and other pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)Reference
IP-01S. pneumoniae15
Compound AE. coli12
Compound BStaphylococcus aureus14

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A notable case study involved the synthesis of several derivatives of imidazo[1,2-a]pyridine compounds, including this compound. These derivatives were screened for their cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in bacterial cell division and cancer cell proliferation. The targeting of FtsZ protein in bacteria has been proposed as a potential mechanism for its antibacterial action .

Q & A

Q. Key Considerations :

  • The difluoromethyl group requires controlled reaction conditions to avoid premature hydrolysis or side reactions.
  • Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol.

How can cross-coupling reactions modify the compound's structure for SAR studies?

Advanced Research Question
The 6-methyl and 2-difluoromethyl positions are amenable to functionalization via cross-coupling. For example:

  • Suzuki-Miyaura Coupling : Replace bromine (if introduced at position 6) with aryl/heteroaryl groups using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 90°C (yields: 70–85%).

    SubstrateCatalystProductYieldApplication
    Ethyl 6-bromo derivativePd(PPh₃)₄Ethyl 6-aryl substituted analog80%PI3K/mTOR inhibitors

Q. Methodological Insight :

  • Monitor reaction progress via TLC or LCMS.
  • Optimize ligand choice (e.g., XPhos for electron-deficient substrates).

What analytical methods are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., difluoromethyl CF₂H signal at δ ~5.5 ppm).
  • LCMS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 297.1 for C₁₁H₁₁F₂N₂O₂).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation.

Advanced Tip : Use ¹⁹F NMR to probe electronic effects of the difluoromethyl group.

How does the difluoromethyl group influence the compound's biological activity and stability?

Advanced Research Question
The CF₂H group enhances:

  • Metabolic Stability : Reduced oxidative metabolism compared to CH₃ groups due to fluorine's electronegativity.
  • Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability.

Q. Case Study :

  • Imidazo[1,2-a]pyridines with CF₃ groups exhibit MIC values of 0.004 µM against Mycobacterium tuberculosis.
  • Replace CF₃ with CF₂H to balance potency and solubility.

What in vitro assays are used to evaluate this compound's biological potential?

Advanced Research Question

  • Antimicrobial Assays :
    • Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Enzyme Inhibition :
    • Fluorescence polarization assays for PI3Kα inhibition (IC₅₀ values).
    • ADP-Glo™ kinase assay for mTOR inhibition.

Q. Data Interpretation :

  • Compare IC₅₀ values with positive controls (e.g., HS-173 for PI3Kα, IC₅₀ = 6.3 nM).

How can structural analogs address contradictions in reported biological data?

Advanced Research Question
Discrepancies in activity (e.g., anti-TB vs. anticancer) arise from substitution patterns:

  • Position 6 : Methyl groups enhance bacterial target binding, while aryl groups favor kinase inhibition.
  • Position 2 : Ester groups (e.g., ethyl vs. methyl) modulate solubility and bioavailability.

Q. Resolution Strategy :

  • Perform isosteric replacements (e.g., COOEt → CONH₂) to isolate target effects.
  • Use molecular docking (AutoDock Vina) to predict binding modes to cytochrome bc₁ oxidase vs. PI3Kα.

What computational methods support SAR optimization?

Advanced Research Question

  • DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity at the difluoromethyl site.
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) for pharmacokinetic profiling.
  • QSAR Models : Correlate substituent electronegativity with antibacterial activity (R² > 0.85).

Q. Example :

  • A QSAR model for imidazo[1,2-a]pyridines showed that Hammett σ values of substituents at position 6 inversely correlate with MIC values.

How are reaction intermediates characterized to troubleshoot low yields?

Basic Research Question

  • GC-MS : Identify volatile byproducts (e.g., ethyl bromide in substitution reactions).
  • In Situ IR : Monitor carbonyl stretching (1700–1750 cm⁻¹) to confirm ester stability during cyclization.

Q. Common Issues :

  • Incomplete Cyclization : Increase reaction temperature or switch to microwave-assisted synthesis (120°C, 30 min).
  • Hydrolysis of CF₂H : Use anhydrous conditions and molecular sieves.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.